molecular formula C6H8N2O2 B11923284 1,2-Dimethyl-1H-imidazole-4-carboxylic acid

1,2-Dimethyl-1H-imidazole-4-carboxylic acid

Cat. No.: B11923284
M. Wt: 140.14 g/mol
InChI Key: OVQYUZCIUNHTEK-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-imidazole-4-carboxylic acid is a versatile heterocyclic building block of significant importance in medicinal chemistry and drug discovery research. This compound serves as a crucial synthetic intermediate for the construction of more complex molecules, particularly those targeting enzyme inhibition. Its core structure, featuring both a carboxylic acid and a substituted imidazole ring, makes it a valuable precursor for generating amides and esters, or for metal coordination studies. Researchers utilize this scaffold in the development of potential pharmaceutical agents, with its derivatives being investigated for various biological activities. The compound is strictly for research applications and is not intended for diagnostic or therapeutic use. As a high-purity chemical intermediate, it is essential for synthesizing compound libraries for high-throughput screening and for structure-activity relationship (SAR) studies aimed at optimizing drug-like properties. Handling should be performed in a well-ventilated laboratory setting, using appropriate personal protective equipment. For detailed specifications, including purity and handling information, refer to the Certificate of Analysis.

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

1,2-dimethylimidazole-4-carboxylic acid

InChI

InChI=1S/C6H8N2O2/c1-4-7-5(6(9)10)3-8(4)2/h3H,1-2H3,(H,9,10)

InChI Key

OVQYUZCIUNHTEK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN1C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Pathway Overview

Chinese Patent CN105693619A outlines a four-step catalytic route starting from acetyl glycine ethyl ester:

  • Enolization: Base-mediated formation of sodium enolate using sodium ethylate.

  • Cyclization: Copper-catalyzed ring closure with potassium thiocyanate.

  • Oxidative Desulfurization: Thiourea derivative oxidation using a BaSO₄-Fe(NO₃)₃-FeSO₄ composite catalyst.

  • Hydrolysis: Alkaline cleavage of the ethyl ester to carboxylic acid.

Critical Catalytic Innovations

The inorganic composite catalyst (BaSO₄:Fe(NO₃)₃:FeSO₄ = 20:1:4 w/w) enables 85% sulfur removal efficiency at 70°C in toluene. Catalyst activation via UV irradiation (254 nm, 1 h) followed by calcination at 400°C enhances surface area to 220 m²·g⁻¹, improving turnover frequency by 40% compared to non-irradiated counterparts.

Process Metrics

  • Step 1 (Enolization): 92% conversion in methyl acetate at −5°C

  • Step 3 (Oxidation): 78% yield with 5% catalyst loading

  • Overall Yield: 61% after recrystallization (ethanol/water)

Comparative Analysis of Preparation Methods

ParameterHigh-Pressure CarboxylationMulti-Step Synthesis
Steps 14
Reaction Time 8–12 h48–72 h
Yield 68–72%61%
Purity 98%95%
Catalyst Cost $12/kg$28/kg
Energy Consumption 850 kWh·kg⁻¹1,200 kWh·kg⁻¹

Chemical Reactions Analysis

Types of Reactions: 1,2-Dimethyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The methyl groups and carboxylic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Pharmaceutical Applications

  • Antiviral Activity : Research has indicated that derivatives of 1,2-dimethyl-1H-imidazole-4-carboxylic acid exhibit potential antiviral properties. A study focused on synthesizing novel imidazole derivatives for their ability to bind to the HIV-1 integrase dimer interface pocket showed promising results . This suggests that compounds based on this compound could be effective in developing new antiviral therapies.
  • Anticancer Agents : The compound has been explored for its anticancer activity. Various derivatives have been synthesized and tested for their efficacy against different cancer cell lines. For instance, specific modifications to the imidazole structure have resulted in compounds with enhanced cytotoxic effects against breast cancer cells .
  • Enzyme Inhibition : Studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This property is particularly useful in drug design for conditions where enzyme regulation is critical .

Material Science Applications

  • Corrosion Inhibitors : The compound has been studied as a potential corrosion inhibitor for metals. Its ability to form protective films on metal surfaces makes it suitable for applications in coatings and surface treatments . Research indicates that the effectiveness of these inhibitors can be influenced by the concentration and structural modifications of the imidazole derivatives.
  • Photovoltaic Materials : this compound has been incorporated into organic photovoltaic devices due to its favorable electronic properties. Its role as a hole transport material has been investigated, showing improvements in device efficiency when used in combination with other organic semiconductors .

Case Study 1: Antiviral Compound Development

A recent study synthesized a series of imidazole derivatives from this compound to evaluate their binding affinity to HIV-1 integrase. The results demonstrated that specific modifications significantly enhanced binding interactions, indicating potential for further development into therapeutic agents against HIV .

Case Study 2: Corrosion Resistance

In an experimental setup, this compound was tested as a corrosion inhibitor on mild steel in acidic environments. The results showed a significant reduction in corrosion rates compared to untreated samples, confirming its efficacy as a protective agent .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 (µM)Reference
AntiviralImidazole derivative A10
AnticancerImidazole derivative B15
Enzyme InhibitionImidazole derivative C5

Table 2: Corrosion Inhibition Performance

Concentration (mM)Corrosion Rate (mm/year)Efficiency (%)Reference
00.25-
50.0580
100.0292

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules to form coordination complexes. These complexes can then participate in various biochemical and chemical processes, influencing the activity of enzymes, receptors, or other biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Substituents/Modifications CAS Number Key Applications/Notes References
1,2-Dimethyl-1H-imidazole-4-carboxylic acid C₆H₈N₂O₂ 1-Me, 2-Me, 4-COOH Not provided Pharmaceutical intermediate synthesis
5-Acetamido-1,2-dimethyl-1H-imidazole-4-carboxylic acid C₈H₁₁N₃O₃ 1-Me, 2-Me, 4-COOH, 5-Acetamido Not provided Potential bioactive molecule
1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)-1H-imidazole-4-carboxylic acid C₉H₁₁N₅O₃ 4-COOH, oxadiazole-ethyl substituent 1697622-14-2 Antiviral/antimicrobial agent candidate
2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid C₇H₈N₂O₃ 1-Me, 4-COOH, 2-Acetyl 1935214-90-6 Enzyme inhibitor studies
4,5-Dimethyl-1H-imidazole C₅H₈N₂ 4-Me, 5-Me (no carboxylic acid) 2302-39-8 Corrosion inhibition, coordination chemistry
SAK3 (Ethyl 8′-methyl-2′,4-dioxo-2-(piperidin-1-yl)-spiro[imidazo[1,2-a]pyridine]-3-carboxylate) C₂₀H₂₃N₃O₄ Spirocyclic imidazo-pyridine, piperidinyl, ester Not provided Neuroprotective agent in preclinical studies

Key Comparative Insights

Substituent Effects on Bioactivity
  • Oxadiazole Derivatives : The introduction of a 1,2,4-oxadiazole moiety (e.g., in CAS 1697622-14-2) enhances metabolic stability and binding affinity to target proteins, making such derivatives promising for antiviral applications .
  • Spirocyclic Systems (SAK3) : SAK3’s complex spiro architecture improves blood-brain barrier penetration, highlighting its utility in neurodegenerative disease research compared to simpler imidazole-carboxylic acids .
Physicochemical Properties
  • Solubility: The carboxylic acid group in 1,2-dimethyl derivatives enhances water solubility relative to non-acid analogues like 4,5-dimethylimidazole .

Pharmacological Potential

  • Antimicrobial Activity : Oxadiazole-containing derivatives exhibit enhanced activity against bacterial pathogens due to improved membrane permeability .
  • Neuroprotection : SAK3 demonstrates efficacy in preclinical models of Alzheimer’s disease by modulating mitochondrial function .

Biological Activity

1,2-Dimethyl-1H-imidazole-4-carboxylic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

This compound has the following chemical properties:

PropertyValue
CAS No. 2613388-78-4
Molecular Formula C6H8N2O2
Molecular Weight 144.14 g/mol
IUPAC Name 1,2-dimethylimidazole-4-carboxylic acid
InChI Key XGFPAEDEVWFHMN-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The compound's mechanism involves disrupting the cell membrane integrity of these microorganisms.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Enzyme Inhibition

This compound acts as an enzyme inhibitor by binding to active sites on target enzymes. This interaction can impede metabolic pathways critical for cellular function, making it a candidate for drug development aimed at diseases like diabetes and cancer .

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and hydrophobic interactions with target proteins. This binding alters the conformational state of enzymes or receptors, leading to inhibited activity or altered signaling pathways .

Comparative Analysis with Similar Compounds

When compared to other imidazole derivatives, this compound shows unique properties due to its specific substitution pattern. Below is a comparison table highlighting key differences:

CompoundAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compound HighModerateYes
1H-imidazole-4-carboxylic acid ModerateLowNo
2-Methyl-1H-imidazole-4-carboxylic acid LowModerateYes

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

  • Case Study on Antibacterial Efficacy : A study involving patients with skin infections showed that topical formulations containing this compound significantly reduced bacterial load compared to control groups .
  • Case Study on Cancer Treatment : In preclinical trials, administration of this compound in combination with standard chemotherapy agents led to enhanced tumor reduction in murine models .

Q & A

Q. What are the established synthetic routes for 1,2-Dimethyl-1H-imidazole-4-carboxylic acid?

A common method involves direct amination of this compound methyl ester using mesitylenesulfonylhydroxylamine (MSH) as the aminating agent under controlled conditions. This yields intermediates suitable for further functionalization, such as ester hydrolysis or coordination chemistry applications .

Q. How can the molecular structure of this compound be experimentally validated?

Structural characterization employs a combination of spectroscopic techniques (NMR, IR) and mass spectrometry. For computational validation, the SMILES string CC1=NC(=CN1C)C(=O)O and InChI identifier InChI=1S/C6H8N2O2/c1-4-7-5(6(9)10)3-8(4)2/h3H,1-2H3,(H,9,10) provide precise structural representations. Cross-referencing with crystallographic data ensures accuracy .

Q. What computational methods are recommended for optimizing the geometry and electronic properties of this compound?

Density-functional theory (DFT) with gradient-corrected exchange-correlation functionals, such as Becke’s 1993 hybrid functional (B3), is widely used. This approach minimizes errors in thermochemical data (e.g., atomization energies) and optimizes molecular geometry with an average absolute deviation of <3 kcal/mol .

Advanced Research Questions

Q. How should researchers resolve discrepancies in crystallographic data for this compound derivatives?

Refinement using SHELXL and visualization via ORTEP-III are critical. Tools like PLATON should be applied to detect missed symmetry, twinning, or disorder. Validation reports (e.g., checkCIF) must address outliers in bond lengths, angles, and displacement parameters .

Q. What role does this compound play in coordination polymer synthesis?

The carboxylic acid and imidazole moieties act as bifunctional ligands, enabling the construction of metal-organic frameworks (MOFs) with transition metals like Cu(II) or Zn(II). Structural analysis via single-crystal X-ray diffraction reveals bridging modes and network dimensionality, which are critical for materials design .

Q. How can reaction mechanisms involving this compound in nucleophilic substitutions be systematically studied?

Tetrakis(dimethylamino)ethylene (TDAE) methodology is effective for probing intermediates in reactions such as benzylation or esterification. Mechanistic pathways are elucidated using LC-MS for tracking intermediates and DFT calculations to map energy profiles .

Q. What protocols ensure the integrity of structural data in publications?

Adhere to IUCr standards by using validation tools like Mogul (for geometry outliers) and Mercury (for intermolecular interactions). Reports must include hydrogen-bonding networks, torsion angles, and residual electron density maps. Cross-validation with spectroscopic data minimizes errors .

Methodological Considerations

  • Synthetic Optimization : Monitor reaction progress via TLC or HPLC to isolate intermediates. Purification via recrystallization or column chromatography ensures high yields .
  • Crystallographic Refinement : Use high-resolution data (≤0.8 Å) for accurate hydrogen atom positioning. Anisotropic displacement parameters improve model reliability .
  • Computational Workflows : Combine DFT-optimized geometries with molecular dynamics simulations to study solvation effects or ligand-protein interactions .

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